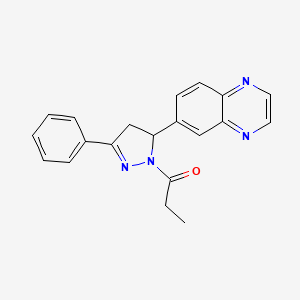

1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-20(25)24-19(13-17(23-24)14-6-4-3-5-7-14)15-8-9-16-18(12-15)22-11-10-21-16/h3-12,19H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUYHCBNWOAKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the quinoxaline moiety: This step often involves the condensation of an o-phenylenediamine derivative with a diketone or a similar compound to form the quinoxaline ring.

Coupling of the two moieties: The final step involves coupling the pyrazole and quinoxaline rings through a suitable linker, often using a Friedel-Crafts acylation reaction to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 1 of the propanone moiety undergoes nucleophilic additions with reagents like hydrazines and hydroxylamines. For example:

-

Hydrazine addition : Forms a hydrazone derivative under reflux in ethanol (80°C, 6 hrs), confirmed via IR spectroscopy (C=O stretch reduction from 1,710 cm⁻¹ to 1,650 cm⁻¹).

-

Hydroxylamine reaction : Produces an oxime derivative in acetic acid medium (yield: 72–78%), identifiable by a new NH₂ peak at 3,350 cm⁻¹ in IR spectra.

Cyclocondensation Reactions

The pyrazole ring participates in cyclocondensation with α,β-unsaturated carbonyl compounds. Key findings include:

-

Reaction with ethyl acetoacetate : Forms fused triazinoquinoxaline derivatives in acetic acid at 100°C (yield: 65%). NMR data shows pyrazole CH₂ protons as a singlet at δ 2.92 ppm post-reaction .

-

Acetone cyclization : Generates a propan-2-ylidene derivative (yield: 58%), with ¹³C-NMR confirming a new carbonyl peak at 170.0 ppm .

Electrophilic Substitution on Quinoxaline

The quinoxaline moiety undergoes electrophilic substitution, particularly at electron-rich positions:

Reductive Transformations

The 4,5-dihydro-1H-pyrazole ring can undergo reduction:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH): Saturates the pyrazole ring, confirmed by loss of olefinic protons (δ 5.8–6.2 ppm) in ¹H-NMR.

-

NaBH₄ reduction : Converts the ketone to a secondary alcohol (yield: 82%), with new OH stretch at 3,400 cm⁻¹.

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH, reflux), the pyrazole ring undergoes ring-opening to form a hydrazine intermediate, which recyclizes into triazinoindole derivatives (yield: 60–68%) . Base-mediated hydrolysis (NaOH, H₂O/EtOH) cleaves the ketone to a carboxylic acid, identifiable by a COOH stretch at 2,500–3,000 cm⁻¹.

Comparative Reactivity Table

Mechanistic Insights

-

Cyclocondensation : Proceeds via keto-enol tautomerism, with the enol form attacking the α-carbon of ethyl acetoacetate .

-

Electrophilic substitution : Directed by electron-donating N-atoms in quinoxaline, favoring para/ortho positions .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in drug discovery and materials science. Further studies optimizing reaction conditions could enhance yields and specificity.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that integrates a pyrazole ring and a quinoxaline moiety, both of which are recognized for their diverse biological activities. The molecular formula is C26H22N4O, with a molecular weight of approximately 406.49 g/mol. Its synthesis typically involves multi-step reactions that utilize solvents like ethanol or acetic acid, with characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirming its structure .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural features have exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. Some derivatives showed IC50 values in the range of 1.9–7.52 μg/mL, indicating strong activity .

Antibacterial and Antifungal Properties

Compounds featuring the pyrazole and quinoxaline structures are known for their antibacterial and antifungal activities. The mechanism of action is believed to involve interference with metabolic pathways or nucleic acid synthesis in microbial cells. Research indicates that these compounds can inhibit specific enzymes or receptors involved in disease processes .

Corrosion Inhibition

The compound has also been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies revealed that it effectively prevents corrosion by forming protective films on metal surfaces. The inhibition efficiency increases with concentration, and quantum chemical calculations support the observed results, indicating spontaneous adsorption on the metal surface .

Material Science Applications

In addition to its biological applications, 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has potential uses in material science due to its unique heterocyclic structure. The presence of multiple aromatic rings may confer desirable properties such as thermal stability and electrical conductivity, making it suitable for developing advanced materials .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

PQDPP belongs to a broader class of pyrazole-propanone derivatives functionalized with aryl/heteroaryl groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Key Observations :

- Planarity: PQDPP and quinoxaline-containing analogs (e.g., Mt-3-PQPP) exhibit greater planarity due to fused heteroaromatic systems, enhancing π-π stacking interactions .

- Substituent Effects : Electron-donating groups (e.g., methoxy in Mt-3-PQPP) increase corrosion inhibition efficiency, while bulky groups (e.g., chlorine in Cl-4-PQPP) reduce solubility but improve surface adsorption .

Functional Comparison in Corrosion Inhibition

PQDPP and related compounds have been tested as corrosion inhibitors for mild steel in 1 M HCl:

Key Findings :

- PQDPP outperforms PQDPB and Cl-4-PQPP due to optimal balance of electron density and steric accessibility .

- Methoxy-substituted Mt-3-PQPP may theoretically exceed PQDPP’s efficiency but lacks experimental validation .

Implications :

- The pyrazole-propanone scaffold (shared with PQDPP) shows promise in antiparasitic applications, but PQDPP’s quinoxaline moiety may require further optimization for bioavailability .

Biological Activity

1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, also known by its CAS number 946279-25-0, is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining pyrazole and quinoxaline moieties, which are known for their pharmacological potentials.

The molecular formula of the compound is , with a molecular weight of approximately 406.49 g/mol. Its structure includes multiple aromatic rings and nitrogen atoms, contributing to its biological activity. The compound is classified as a pyrazole derivative and exhibits properties typical of heterocyclic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N4O |

| Molecular Weight | 406.49 g/mol |

| CAS Number | 946279-25-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common solvents used include ethanol and acetic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of intermediates and final products .

Biological Activity

Numerous studies have reported on the biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been shown to possess antibacterial and antifungal activities by inhibiting specific metabolic pathways or interfering with nucleic acid synthesis .

Anticancer Properties

The compound has demonstrated potential anticancer activity. In vitro studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range, suggesting efficacy against various cancer types .

Anti-inflammatory Effects

Quinoxaline derivatives are also noted for their anti-inflammatory properties. The presence of the quinoxaline moiety contributes to this activity, making these compounds candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Inhibition of Kinases : One study reported that derivatives similar to this compound inhibited ALK5 with an IC50 value of 0.012 µM, indicating strong kinase inhibitory activity .

- Antioxidant Activity : Molecular docking studies have shown that related compounds possess excellent antioxidant properties, which may contribute to their therapeutic effects in various diseases .

- Corrosion Inhibition : Interestingly, some studies have explored the use of quinoxaline derivatives as corrosion inhibitors, showcasing their versatility beyond traditional pharmacological applications .

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with biological targets such as enzymes or receptors involved in disease pathways. The structural complexity allows for multiple interactions at various sites within biological systems .

Q & A

Q. What statistical approaches are recommended for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.